4-Methylumbelliferyl-beta-D-lactoside is a fluorogenic substrate widely utilized in biochemical assays for detecting the activity of specific enzymes, particularly beta-galactosidase and beta-glucosidase. Upon enzymatic hydrolysis, it releases 4-methylumbelliferone, a compound known for its bright blue fluorescence, making it an invaluable tool in various scientific research applications. This compound serves as a substrate that interacts with enzymes, facilitating the study of cellular processes and enzyme kinetics.
This compound belongs to the class of glycosides, specifically as a beta-D-lactoside. It is categorized as a fluorogenic substrate due to its ability to emit fluorescence upon enzymatic cleavage, thus allowing for quantitative measurements in biochemical assays.
The synthesis of 4-Methylumbelliferyl-beta-D-lactoside primarily involves the glycosylation of 4-methylumbelliferone with a lactosyl donor. Various methods have been developed to enhance yield and selectivity:
The glycosylation reaction conditions can vary, including temperature adjustments and the use of different solvents or bases to optimize the reaction rate and selectivity. For instance, modifications of traditional methods have been reported to improve stereoselectivity and yield through milder reaction conditions .
The molecular structure of 4-Methylumbelliferyl-beta-D-lactoside consists of a 4-methylumbelliferone moiety linked to a beta-D-lactose unit. This structure allows for specific interactions with enzymes that cleave glycosidic bonds.
The structural representation can be depicted as follows:
4-Methylumbelliferyl-beta-D-lactoside primarily undergoes hydrolysis reactions catalyzed by beta-galactosidase and beta-glucosidase enzymes. These reactions are characterized by the cleavage of the glycosidic bond, resulting in the release of 4-methylumbelliferone.
The hydrolysis reactions typically take place in buffered solutions (e.g., phosphate buffer) to maintain optimal pH conditions for enzyme activity. The major product formed from this reaction is 4-methylumbelliferone, which exhibits strong fluorescence properties, facilitating its detection via fluorescence spectroscopy .
The mechanism of action involves the binding of 4-Methylumbelliferyl-beta-D-lactoside to the active site of beta-galactosidase or beta-glucosidase enzymes. Upon binding, these enzymes catalyze the hydrolysis of the glycosidic bond:
This mechanism allows for precise measurement of enzyme activity based on the intensity of fluorescence emitted upon product formation .
Relevant analyses indicate that this compound maintains its integrity under various pH levels commonly used in biochemical assays .
4-Methylumbelliferyl-beta-D-lactoside has numerous scientific applications, including:
4-Methylumbelliferyl-β-D-lactoside (MUL, C₂₂H₂₈O₁₃, MW 500.45 Da, CAS 84325-23-5) is a synthetic fluorogenic substrate widely employed in enzymology for detecting and characterizing glycosidase activities. Its structure comprises lactose (β-D-galactopyranosyl-(1→4)-D-glucopyranose) linked to the aglycone 4-methylumbelliferone (4-MU) via a β-glycosidic bond. Hydrolysis by specific glycosidases releases intensely fluorescent 4-MU (λex 365 nm; λem 445 nm), enabling highly sensitive quantitative activity measurements [1] [3] [6].
MUL serves as a critical mechanism-based probe for β-lactosidase enzymes (EC 3.2.1.23), which hydrolyze terminal non-reducing β-D-galactose residues in β-D-galactosides. The enzymatic cleavage of the β-glycosidic bond in MUL liberates 4-methylumbelliferone (4-MU), converting the non-fluorescent substrate into a highly fluorescent product detectable at low concentrations (excitation 385 nm, emission 502 nm, molar extinction coefficient ε = 16,000 M⁻¹cm⁻¹) [1] [6]. This fluorescence surge provides real-time, quantifiable correlation with enzyme activity.
Key mechanistic advantages of MUL in β-lactosidase assays include:
Table 1: Spectral Properties of MUL Hydrolysis Product
Property | Value | Measurement Conditions |
---|---|---|
Excitation Maximum (λex) | 385 nm | After enzymatic hydrolysis |
Emission Maximum (λem) | 502 nm | After enzymatic hydrolysis |
Molar Extinction Coefficient (ε) | 16,000 M⁻¹cm⁻¹ | -- |
Hydrolysis Product | 4-Methylumbelliferone (4-MU) | -- |
MUL has proven indispensable in environmental microbiology for rapid detection of fecal contamination in water. Its hydrolysis by β-galactosidase in E. coli provides results within hours (vs. days for culture-based methods), demonstrating robustness against non-target bacteria interference [7].
MUL exhibits unique dual-substrate specificity due to its lactose disaccharide structure (β-D-galactopyranosyl-(1→4)-D-glucopyranose). This enables its cleavage by:
This property is exploited to profile complex enzyme mixtures. For example:
Table 2: Kinetic Parameters of Enzymes Hydrolyzing MUL
Enzyme | Source | Primary Specificity | Reported KM (μM) | Application Context |
---|---|---|---|---|
β-Galactosidase | E. coli | Galactosidase | 50-150* | Fecal coliform detection |
Cellobiohydrolase I (Cel7A) | Trichoderma reesei | Glucosidase | 80-200* | Cellulose degradation analysis |
Endoglycoceramidase II | Rhodococcus sp. | Glucosidase | 20-100* | Fusion protein tagging |
*Note: KM values vary with assay conditions (pH, temperature, buffer).
MUL and related 4-MU glycosides (e.g., 4-MU-β-D-cellobioside, 4-MU-β-D-glucoside) enable differentiation between exo- and endo-acting glycosidases:
MUL’s role in studying endo-exo synergism is profound:
Table 3: Comparison of Glycosidase Activities on 4-MU Substrates
Enzyme Type | Representative Enzyme | Activity on MUL | Preferred 4-MU Substrate | Cleavage Pattern |
---|---|---|---|---|
Exo-β-Glucosidase | TrCel7A (CBH I) | High | MUL, 4-MU-cellobioside | Terminal residue |
Exo-β-Galactosidase | E. coli LacZ | High | MUL, 4-MU-β-galactoside | Terminal galactose |
Endo-β-Glucosidase | TrCel5A (EG II) | Low/None | 4-MU-cellotrioside/tetroside | Internal glycosidic bonds |
Endo-β-Glucosidase (EGCase II) | Rhodococcus sp. | High | MUL (glucose-4-MU bond) | Terminal glucose in ceramides |
MUL’s specificity profile makes it invaluable for characterizing enzyme mixtures in biomass conversion, diagnostics, and glycobiology research.
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